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Compound of Interest

1-(2-
Compound Name:
Diisopropylaminoethyl)piperazine

Cat. No. B1273169

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic and analytical
data for the chemical compound 1-(2-Diisopropylaminoethyl)piperazine. Given the limited
availability of public experimental data for this specific molecule, this document focuses on
predicted spectroscopic characteristics based on its chemical structure, alongside standardized
experimental protocols for its analysis. This information is intended to serve as a valuable
resource for researchers involved in the synthesis, characterization, and application of this and
related compounds.

Chemical Structure and Properties

IUPAC Name: N-(2-piperazin-1-ylethyl)-N-propan-2-ylpropan-2-amine[1] CAS Number: 59955-
93-0[2] Molecular Formula: C12H27N3[1][2] Molecular Weight: 213.36 g/mol [1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for 1-(2-
Diisopropylaminoethyl)piperazine. These predictions are derived from established principles
of NMR, IR, and Mass Spectrometry and are intended to guide the analysis of this compound.
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Table 1: Predicted *H NMR Data (Solvent: CDCIs, 400

MHZz)

Chemical Shift () o . .
Multiplicity Integration Assignment

PpmM

~3.05 septet 2H CH(CH:)2

~ 2.65 t 2H N-CHz-CHz2-N

~2.50 t 4H Piperazine CH:z

~2.40 t 2H N-CH2-CH2-N

~2.35 t 4H Piperazine CH:z

~1.00 d 12H CH(CHs3)2

~1.70 (broad s) 1H NH

Table 2: Predicted **C NMR Data (Solvent: CDCIs, 100

MHZz)

Chemical Shift (d) ppm Assignment
~55.0 N-CH2-CHz2-N
~54.5 Piperazine CH:z
~53.0 CH(CH3)2
~46.0 Piperazine CH:z
~45.0 N-CH2-CHz2-N
~205 CH(CHs)2

Table 3: Predicted Infrared (IR) Spectroscopy Data
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Wavenumber (cm~?)

Intensity

Assignment

3300 - 3500 Medium, Broad N-H stretch (piperazine)

2950 - 2800 Strong C-H stretch (aliphatic)

1470 - 1440 Medium C-H bend (CHz, CHs)

1380 - 1360 Medium C-H bend (isopropyl gem-
dimethyl)

1180 - 1020 Strong C-N stretch

Table 4: Predicted Mass Spectrometry (MS) Data

(Electron lonization)

mlz Relative Intensity Proposed Fragment

213 Low [M]* (Molecular lon)

198 Medium [M - CHs]*

170 High ;I\:Io-u ;2)3H7]+ (loss of isopropyl
113 High [M - N(iPr)2]*

99 Very High [Piperazine-CH2-CH2]*

86 Medium [Piperazine-CHz]*

70 Medium [CaHsN]*

56 Medium [CsHeN]*

Experimental Protocols

The following are detailed methodologies for the acquisition of spectroscopic data for 1-(2-

Diisopropylaminoethyl)piperazine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

© 2025 BenchChem. All rights reserved.

Tech Support


https://www.benchchem.com/product/b1273169?utm_src=pdf-body
https://www.benchchem.com/product/b1273169?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1273169?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

o Sample Preparation: Dissolve approximately 10-20 mg of the compound in 0.6-0.7 mL of
deuterated chloroform (CDCIs) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal
standard.

e Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
e 'H NMR Acquisition:
o Acquire a one-dimensional *H spectrum with a spectral width of approximately 16 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
o Accumulate at least 16 scans to ensure a good signal-to-noise ratio.
e 13C NMR Acquisition:
o Acquire a proton-decoupled 13C spectrum with a spectral width of approximately 220 ppm.
o Use a 30-degree pulse angle and a relaxation delay of 2 seconds.
o Accumulate a sufficient number of scans (typically >1024) for adequate signal-to-noise.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate
the H spectrum to the TMS signal at 0.00 ppm and the 13C spectrum to the CDClIs solvent
peak at 77.16 ppm.

Infrared (IR) Spectroscopy

e Sample Preparation:

o Neat (Liquid Film): If the sample is a liquid, a thin film can be prepared between two
potassium bromide (KBr) or sodium chloride (NacCl) plates.

o KBr Pellet (Solid): If the sample is a solid, grind 1-2 mg of the compound with
approximately 100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet
using a hydraulic press.
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Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

[¢]

Record a background spectrum of the empty sample compartment (or a pure KBr pellet).

[¢]

Place the sample in the spectrometer and record the sample spectrum.

[e]

The typical spectral range is 4000-400 cm~1.

o

Co-add at least 16 scans to improve the signal-to-noise ratio.

Data Processing: The software will automatically ratio the sample spectrum against the
background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Sample Introduction: Introduce a dilute solution of the compound (e.g., in methanol or
acetonitrile) into the mass spectrometer via direct infusion or through a gas chromatograph
(GC-MS) or liquid chromatograph (LC-MS).

Instrumentation: Employ a mass spectrometer equipped with an Electron lonization (EI) or
Electrospray lonization (ESI) source.

Data Acquisition (EI):

o Use a standard electron energy of 70 eV.

o Acquire data over a mass-to-charge (m/z) range of approximately 40-500 amu.
Data Acquisition (ESI):

o Optimize the spray voltage, capillary temperature, and gas flows for the specific
instrument.

o Acquire data in positive ion mode.

Data Analysis: Identify the molecular ion peak ([M]* for El, [M+H]* for ESI) and analyze the
fragmentation pattern to confirm the structure.
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Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the spectroscopic characterization of a
novel or uncharacterized compound such as 1-(2-Diisopropylaminoethyl)piperazine.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

e 1. 1-(2-Diisopropylaminoethyl)piperazine | C12H27N3 | CID 2736173 - PubChem
[pubchem.ncbi.nlm.nih.gov]

e 2. 1-(2-Diisopropylaminoethyl)piperazine [oakwoodchemical.com]

 To cite this document: BenchChem. [Spectroscopic and Analytical Profile of 1-(2-
Diisopropylaminoethyl)piperazine: A Technical Guide]. BenchChem, [2026]. [Online PDF].
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mass-spec-of-1-2-diisopropylaminoethyl-piperazine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426
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